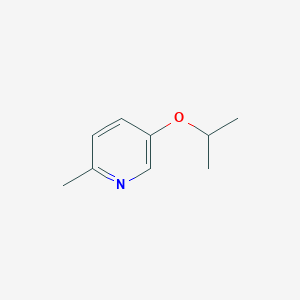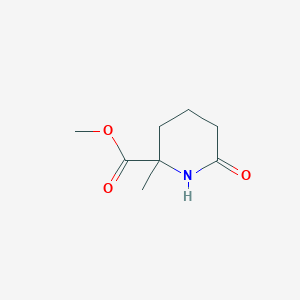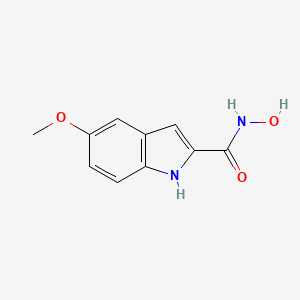![molecular formula C8H8N2O2 B3360534 6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione CAS No. 89159-34-2](/img/structure/B3360534.png)
6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione
Übersicht
Beschreibung
6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives under controlled conditions. For instance, the reaction of 2-aminopyridine with acetic anhydride can yield the desired compound through a series of intermediate steps involving cyclization and oxidation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently. The scalability of these methods is crucial for producing the compound in large quantities for research and pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for developing new pharmaceuticals targeting various diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.
1H-Pyrazolo[3,4-b]pyridine: Features a pyrazole ring fused to a pyridine ring, showing different chemical properties and biological activities.
Uniqueness
6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione is unique due to its specific substitution pattern and the resulting biological activities. Its methyl group at the 6-position and the fused pyrrolo-pyridine ring system confer distinct chemical reactivity and potential therapeutic applications .
Eigenschaften
IUPAC Name |
6-methyl-2,5-dihydro-1H-pyrrolo[3,4-c]pyridine-3,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-4-2-5-3-9-7(11)6(5)8(12)10-4/h2H,3H2,1H3,(H,9,11)(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHQTKXYVUEONP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)NC2)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344370 | |
| Record name | 6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89159-34-2 | |
| Record name | 6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


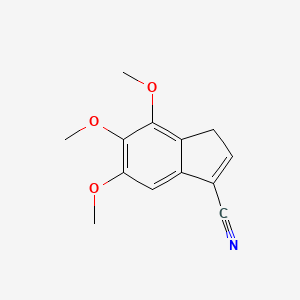
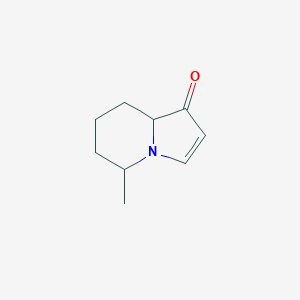
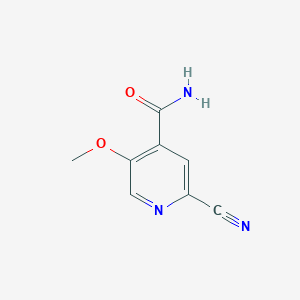

![10-Methyl-6,7-dihydropyrido[1,2-a]indol-8(9H)-one](/img/structure/B3360472.png)

![2-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B3360497.png)
![2-(m-Tolyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B3360499.png)
![2-(4-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B3360506.png)
![2-(4-methylphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B3360507.png)
![2-(2-methylphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B3360514.png)
